N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide
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Description
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H26N6O2S and its molecular weight is 390.51. The purity is usually 95%.
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Biological Activity
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H26N6O2S
- Molecular Weight : 366.5 g/mol
- CAS Number : 16839772
Structural Features
Feature | Description |
---|---|
Pyrazolo[3,4-d]pyrimidine | Core structure known for diverse biological activities |
Morpholine group | Enhances solubility and potential interactions |
Methylthio group | May influence reactivity and biological activity |
Cyclopentanecarboxamide | Contributes to overall pharmacological properties |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways.
- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases, which are crucial in cancer cell proliferation and survival.
- Modulation of Transcription Factors : It may enhance the activity of transcription factors such as ATF3, which is involved in metabolic regulation and stress responses.
Therapeutic Applications
Research has indicated several therapeutic applications for this compound:
- Anticancer Activity : Its ability to inhibit kinase activity suggests a role in cancer treatment. For instance, PLK4 inhibition can lead to reduced proliferation in cancer cells with mutations in the p53 pathway .
- Metabolic Regulation : The compound may be beneficial in treating metabolic disorders by modulating lipid metabolism and improving glycemic control .
Case Studies
- Cancer Treatment : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects, particularly against cells with overexpressed PLK4. This suggests its potential use as a targeted therapy for specific cancers .
- Metabolic Syndrome : Another study highlighted its role in inducing ATF3, leading to improved metabolic profiles in mice subjected to high-fat diets. The treatment resulted in weight loss and reduced adipose tissue mass, indicating its promise as a therapeutic agent for metabolic syndrome .
Research Findings
Recent findings have further elucidated the biological activities associated with this compound:
- Cell Viability Assays : In vitro assays showed that the compound significantly reduced cell viability in several cancer lines, with IC50 values indicating potent activity.
- Biochemical Analysis : The compound improved lipid profiles and liver function markers in animal models, supporting its role in metabolic health .
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2S/c1-27-18-21-15(23-8-10-26-11-9-23)14-12-20-24(16(14)22-18)7-6-19-17(25)13-4-2-3-5-13/h12-13H,2-11H2,1H3,(H,19,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIROUPZMBAYMOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3CCCC3)C(=N1)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.